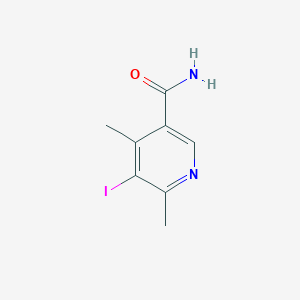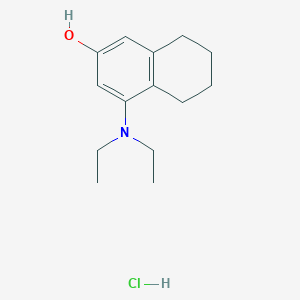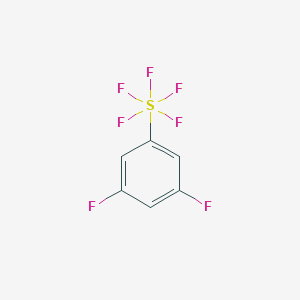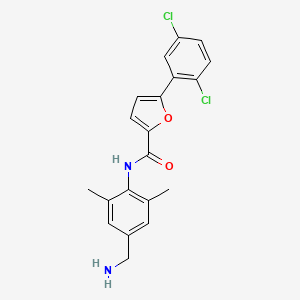
CYM50358
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: CYM-50358 的合成涉及几个关键步骤:
呋喃环的形成: 呋喃环通过一系列反应合成,涉及相应的起始原料和试剂。
二氯苯基基团的连接: 二氯苯基基团通过取代反应引入呋喃环。
酰胺键的形成: 酰胺键通过在合适的条件下使呋喃衍生物与相应的胺反应形成。
氨甲基的引入: 氨甲基通过还原胺化反应引入。
工业生产方法: CYM-50358 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地减少副产物。连续流动反应器和自动化系统的使用可以提高生产过程的效率和可扩展性 .
反应类型:
氧化: CYM-50358 可以发生氧化反应,特别是在氨甲基上,导致形成相应的氧化物。
还原: 该化合物可以在合适的条件下被还原,以产生各种还原衍生物。
取代: 二氯苯基和呋喃环可以与各种亲核试剂或亲电试剂发生取代反应。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 卤素、烷基化试剂和亲核试剂等试剂在适当的条件下使用。
主要产品:
氧化: CYM-50358 的氧化衍生物。
还原: CYM-50358 的还原衍生物。
取代: 具有各种官能团的取代衍生物.
科学研究应用
CYM-50358 在科学研究中有着广泛的应用:
化学: 用作研究 S1P4 受体及其在各种化学过程中的作用的工具。
生物学: 用于研究 S1P4 介导的信号通路及其对细胞功能的影响。
医药: 在 S1P4 参与的疾病(如免疫疾病和癌症)中具有潜在的治疗应用。
作用机制
CYM-50358 通过选择性地结合并拮抗 S1P4 受体发挥作用。该受体参与各种细胞过程,包括免疫细胞迁移、血管发育和炎症。通过阻断 S1P4 受体,CYM-50358 可以调节这些过程,从而深入了解该受体在健康和疾病中的作用 .
类似化合物:
CYM-5442: 另一种具有类似选择性但化学结构不同的 S1P4 拮抗剂。
W146: S1P1 受体的选择性拮抗剂,用于比较涉及 S1P 受体的研究。
JTE-013: S1P2 受体的选择性拮抗剂,用于区分各种 S1P 受体的作用。
CYM-50358 的独特性: CYM-50358 由于其对 S1P4 受体的高选择性而独一无二,使其成为研究该受体的特定功能而不会对其他 S1P 受体产生脱靶效应的宝贵工具 .
相似化合物的比较
CYM-5442: Another S1P4 antagonist with similar selectivity but different chemical structure.
W146: A selective antagonist for the S1P1 receptor, used for comparison in studies involving S1P receptors.
JTE-013: A selective antagonist for the S1P2 receptor, used to differentiate the roles of various S1P receptors.
Uniqueness of CYM-50358: CYM-50358 is unique due to its high selectivity for the S1P4 receptor, making it a valuable tool for studying the specific functions of this receptor without off-target effects on other S1P receptors .
属性
IUPAC Name |
N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22/h3-9H,10,23H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOPXDAQCDRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314212-39-9 |
Source


|
| Record name | 1314212-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[3-(triphenyl-lambda4-sulfanyl)propanoylamino]hexanoic acid](/img/structure/B8092993.png)
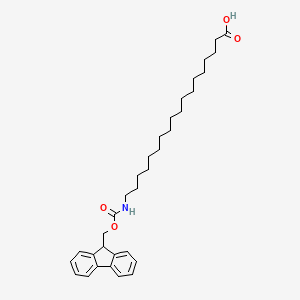
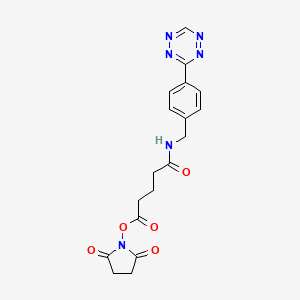
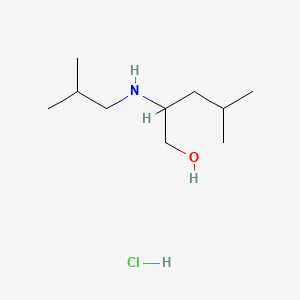

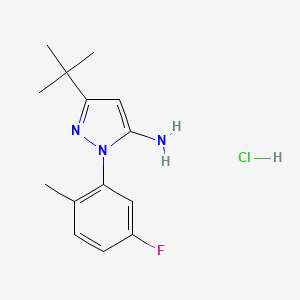
![2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B8093038.png)
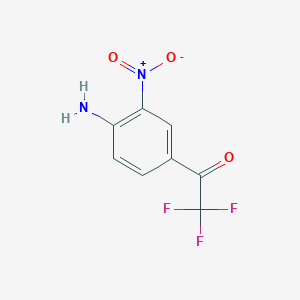
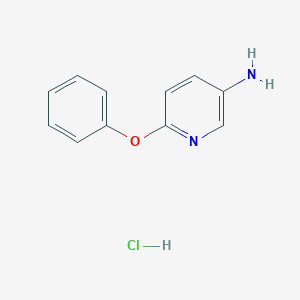
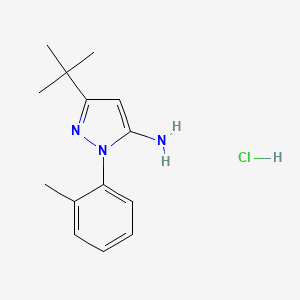
![4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid](/img/structure/B8093070.png)
